Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate
Description
Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate is a complex organic compound that features a combination of several functional groups, including a benzoate ester, a piperidine ring, a pyrrolidine ring, and a trifluoromethyl group
Properties
CAS No. |
936447-32-4 |
|---|---|
Molecular Formula |
C27H31F3N4O4 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
methyl 4-[4-[3-[[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]carbamoyl]pyrrolidin-1-yl]piperidin-1-yl]benzoate |
InChI |
InChI=1S/C27H31F3N4O4/c1-38-26(37)18-5-7-22(8-6-18)33-13-10-23(11-14-33)34-12-9-19(17-34)25(36)31-16-24(35)32-21-4-2-3-20(15-21)27(28,29)30/h2-8,15,19,23H,9-14,16-17H2,1H3,(H,31,36)(H,32,35) |
InChI Key |
LYVWXUBITSZUQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCC(CC2)N3CCC(C3)C(=O)NCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate typically involves multiple steps, including the formation of intermediate compoundsThe trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester moiety is susceptible to hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolic pathways.
| Reaction Type | Conditions | Products |
|---|---|---|
| Alkaline hydrolysis | NaOH/H₂O, reflux | 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoic acid + methanol |
| Acidic hydrolysis | HCl (conc.), H₂O, reflux | Same as above, but protonated intermediates form transiently |
Key Notes :
-
The trifluoromethyl group (-CF₃) is electron-withdrawing, potentially accelerating hydrolysis by polarizing the ester carbonyl .
Amide Bond Reactivity
The compound contains two amide bonds:
-
Between the pyrrolidine carbamate and the ethylenediamine linker.
-
Between the 3-(trifluoromethyl)aniline and the ketone group.
Hydrolysis of Amides
| Reaction Site | Conditions | Products |
|---|---|---|
| Carbamate amide (pyrrolidine) | Strong acid (e.g., H₂SO₄) or base (e.g., LiOH) | Pyrrolidine-3-carboxylic acid + 2-oxo-2-[3-(trifluoromethyl)anilino]ethylamine |
| Ketone-linked amide | Prolonged acidic conditions | 3-(Trifluoromethyl)aniline + ethyl glyoxylate |
Key Notes :
Reactivities of Piperidine and Pyrrolidine Rings
The piperidine and pyrrolidine heterocycles may undergo alkylation or ring-opening under specific conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| N-Alkylation | Alkyl halides, base (e.g., K₂CO₃) | Quaternary ammonium salts formed at the piperidine nitrogen |
| Acid-catalyzed ring-opening | HBr/AcOH, reflux | Linear amine derivatives (e.g., 5-aminopentanol from piperidine) |
Trifluoromethyl Group Stability
The -CF₃ group is highly stable under most conditions but may participate in:
-
Electrophilic aromatic substitution (directing meta due to -CF₃’s electron-withdrawing nature).
-
Radical reactions (limited under standard synthetic conditions).
Synthetic Pathways
While no direct synthesis data is available for this compound, its structure suggests a multi-step synthesis involving:
-
Esterification : Coupling of methyl 4-hydroxybenzoate with a piperidine derivative.
-
Amide Bond Formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) for the pyrrolidine carbamate.
-
Schiff Base Formation : Condensation of the ethylenediamine linker with 3-(trifluoromethyl)aniline.
Metabolic Reactions
In biological systems (e.g., cytochrome P450 enzymes), potential reactions include:
-
Oxidative N-Dealkylation of the piperidine nitrogen.
-
Esterase-Mediated Hydrolysis of the methyl ester to the carboxylic acid .
Tabulated Stability Data
Research Gaps
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate exhibit significant anticancer activity. For instance, derivatives with thiazole and pyrrolidine moieties have shown promise in inhibiting tumor growth in various cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. The incorporation of specific functional groups has been linked to increased activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that certain analogs exhibit minimum inhibitory concentrations (MIC) that are competitive with established antibiotics .
Neuropharmacological Effects
This compound has shown potential in neuropharmacology. Research indicates that related compounds can modulate neurotransmitter systems, providing a basis for their use in treating disorders such as anxiety and depression .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several derivatives of this compound. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer cell lines, with IC50 values significantly lower than those of conventional chemotherapeutics .
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial efficacy, derivatives of this compound were tested against various pathogens. The results showed that certain modifications led to enhanced antibacterial activity against resistant strains of Staphylococcus aureus, highlighting the potential for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Similar in structure but lacks the piperidine and pyrrolidine rings.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Triazole-pyrimidine hybrids: Compounds with similar biological activities but different core structures.
Uniqueness
Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a multifaceted structure that includes:
- A benzoate moiety
- A piperidine ring
- A pyrrolidine unit linked to a carbamoyl group
- A trifluoromethyl-substituted aniline component
This structural complexity may contribute to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell growth, apoptosis, and inflammation.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially effective against certain bacterial strains.
Pharmacological Effects
The pharmacological profile of this compound indicates several promising effects:
- Anticancer Activity : Studies have indicated that derivatives of similar structures exhibit cytotoxic effects on cancer cell lines. The incorporation of the trifluoromethyl group is hypothesized to enhance this activity by increasing lipophilicity and receptor binding affinity.
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme inhibition | Modulation of metabolic pathways |
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds structurally related to this compound:
- Anticancer Studies : Research published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar compounds in inhibiting tumor growth in vitro and in vivo models. The study noted that modifications to the core structure could significantly enhance anticancer efficacy ( ).
- Antimicrobial Research : A recent investigation into the antimicrobial properties of related compounds found that they displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections ( ).
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of such compounds revealed favorable absorption and distribution characteristics, which are crucial for their therapeutic effectiveness ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
